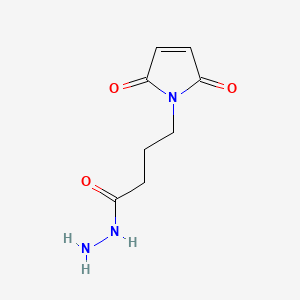

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide” is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are valuable synthons for organic synthesis due to the presence of an activated double bond and an imide group . They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis

The structure of this compound was confirmed by mass spectrometry and IR and 1H NMR spectroscopy .Chemical Reactions Analysis

The compound enters the aza-Michael reaction with secondary amines to form new types of 3-R2-dialkylamino-substituted succinimides .Applications De Recherche Scientifique

Bioconjugation and Protein Labeling

4-Maleimidobutyric acid serves as a versatile linker for the conjugation of biomolecules. Its maleimide group reacts specifically with thiol (sulfhydryl) groups on proteins, peptides, and other bioactive molecules. Researchers use it to attach fluorescent dyes, enzymes, or other tags to proteins for imaging, quantification, or purification purposes .

Mécanisme D'action

Target of Action

4-Maleimidobutyric Acid Hydrazide is a compound that primarily targets proteins with thiol groups . It is used as a reagent for the modification of proteins or large biomolecules .

Mode of Action

The compound interacts with its targets through a process known as bioconjugation . It reacts with thiol groups in proteins, leading to the functionalization and cross-linking of these biomolecules .

Result of Action

The primary result of the action of 4-Maleimidobutyric Acid Hydrazide is the modification of proteins or large biomolecules . This can lead to changes in the structure and function of these molecules, potentially influencing cellular processes where these proteins are involved.

Action Environment

The action of 4-Maleimidobutyric Acid Hydrazide can be influenced by environmental factors such as temperature and pH. It is stable at room temperature and has a low solubility in water . It is also sensitive to moisture . Therefore, it should be stored in a dry, cool environment .

Safety and Hazards

Orientations Futures

Given the wide practical application and high biological activity of maleimides, research on the synthesis and study of the properties of new types of maleimides seems to be very relevant . The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQKRITGGSIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692939 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181148-01-6 |

Source

|

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(E)-[(2-Hydroxyhydrazino)methylene]amino}benzoic acid](/img/structure/B574918.png)

![(Furo[2,3-b]pyridin-2-yl)methanol](/img/structure/B574921.png)

![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)